molecular formula C15H16ClNO B1444704 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride CAS No. 1186234-47-8

3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride

Cat. No. B1444704
M. Wt: 261.74 g/mol
InChI Key: CVNOVPANGOZXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006269B2

Procedure details

1-Benzhydryl-3-(biphenyl-4-yloxy)azetidine (15.40 g, 39.34 mmol) was dissolved in dichloromethane (400 mL), stirred, and cooled in an ice-water bath. 1-Chloroethyl chloroformate (8.49 mL, 11.25 g, 78.69 mmol) was added in 1 mL portions over 10 minutes, and the mixture stirred for a further 30 minutes at 0° C., then at rt for 25.5 hours. Further 1-chloroethyl chloroformate (4.25 mL, 5.63 g, 39.35 mmol) was added and the mixture stirred for 3 days. The solvents were evaporated in vacuo and methanol (300 mL) added to the resulting white solid. The mixture was heated gently to dissolve, and then allowed to cool whilst stirring vigorously, whereupon a white precipitate formed. After a further 2 hours stirring at room temperature, the solids where collected by filtration to give the amine (7.41 g, 72%) as a white solid; mp>195° C.; LCMS retention time 1.64 mins, m/z 226.1 [M+H]+; 1H nmr (400 MHz; DMSO-d6) δ 9.26 (br s, 2H), 7.64-7.60, (m, 4H), 7.47-7.41 (m, 2H), 7.33 (ft, 1H, J=7.3 and 1.2 Hz), 6.96 (d, 2H, J=8.8 Hz), 5.13 (tt, 1H, J=6.8 and 4.8 Hz), 4:46 (dd, 2H, J=12.4 and 6.8 Hz) and 4.01 (dd, 2H, J=12.4 and 4.8 Hz).
Name
1-Benzhydryl-3-(biphenyl-4-yloxy)azetidine
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8.49 mL
Type
reactant
Reaction Step Two
Quantity
4.25 mL
Type
reactant
Reaction Step Three
Name
Yield
72%

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([O:18][C:19]2[CH:24]=[CH:23][C:22]([C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)=[CH:21][CH:20]=2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cl:31]C(OC(Cl)C)=O>ClCCl>[ClH:31].[C:22]1([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:23]=[CH:24][C:19]([O:18][CH:16]2[CH2:17][NH:14][CH2:15]2)=[CH:20][CH:21]=1 |f:3.4|

Inputs

Step One
Name
1-Benzhydryl-3-(biphenyl-4-yloxy)azetidine
Quantity
15.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.49 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Three
Name
Quantity
4.25 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 30 minutes at 0° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture stirred for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo and methanol (300 mL)
ADDITION
Type
ADDITION
Details
added to the resulting white solid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated gently
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
whilst stirring vigorously, whereupon a white precipitate
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
After a further 2 hours stirring at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solids where collected by filtration

Outcomes

Product
Details
Reaction Time
25.5 h
Name
Type
product
Smiles
Cl.C1(=CC=C(C=C1)OC1CNC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.41 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.